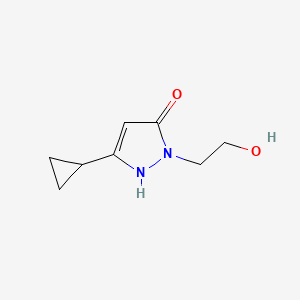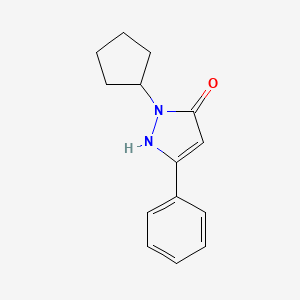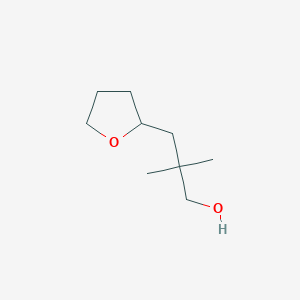amine CAS No. 1250029-96-9](/img/structure/B1467326.png)
[(3-Chloro-4-fluorophenyl)methyl](2-methylpropyl)amine
Descripción general
Descripción
“(3-Chloro-4-fluorophenyl)methylamine” is a chemical compound with the molecular formula C11H15ClFN . It belongs to the class of phenylmethylamines and is often used as an intermediate in the synthesis of various pharmaceuticals.
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15ClFN/c1-8(2)6-14-7-9-3-4-11(13)10(12)5-9/h3-5,8,14H,6-7H2,1-2H3 . This indicates the presence of 11 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 nitrogen atom in the molecule .
Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . Its molecular weight is 215.7 .
Aplicaciones Científicas De Investigación
Inhibitor of Tyrosinase
The compound has been used to identify inhibitors of Tyrosinase from Agaricus bisporus . Tyrosinase is an enzyme that is involved in the production of melanin and other pigments from tyrosine by oxidation. Inhibitors of this enzyme have potential applications in the treatment of disorders related to pigmentation.
Component of FDA-Approved Drugs
The compound is a part of several FDA-approved drugs . For instance, it is a part of the structure of Sorafenib, a drug used for the treatment of primary liver cancer .
Synthesis of Gefitinib
The compound is used in the synthesis of Gefitinib , a drug used for the treatment of non-small cell lung cancer. An improved three-step process for the synthesis of Gefitinib from readily available starting material has been discussed in the literature .
Development of Novel Intermediates
The compound has been used in the development of novel intermediates . These intermediates can be used in various chemical reactions, expanding the possibilities for the synthesis of new compounds.
Research in Organo-Fluorine Chemistry
The compound is used in research related to organo-fluorine chemistry . Fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
Study of Trifluoromethyl Group-Containing Drugs
The compound is used in the study of trifluoromethyl group-containing drugs . The trifluoromethyl group is a common functional group in many pharmaceuticals and agrochemicals, and the study of these drugs can lead to the development of new therapeutic agents.
Safety and Hazards
Propiedades
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClFN/c1-8(2)6-14-7-9-3-4-11(13)10(12)5-9/h3-5,8,14H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEBMVYOULIMHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Chloro-4-fluorophenyl)methyl](2-methylpropyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(Pyridin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1467243.png)
![2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one](/img/structure/B1467245.png)
![[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467246.png)
![1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467248.png)
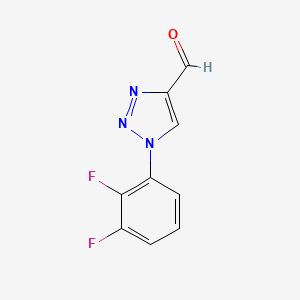
![1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467250.png)
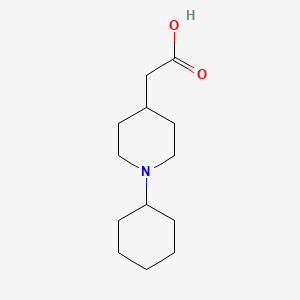
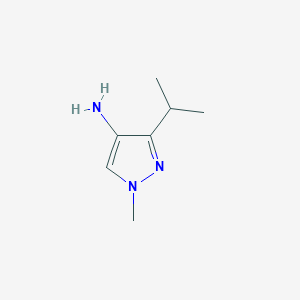
![{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanol](/img/structure/B1467254.png)
![7-Methyl-2-azaspiro[4.5]decan-3-one](/img/structure/B1467256.png)
![10-[4-(diethylamino)phenyl]-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one](/img/structure/B1467260.png)
